molecular formula C19H23ClN4O B2407717 1-(2-chlorophenyl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea CAS No. 1448028-92-9

1-(2-chlorophenyl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea

Cat. No. B2407717
CAS RN: 1448028-92-9
M. Wt: 358.87
InChI Key: WMGNPJOPEIRTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of pyrazole-based kinase inhibitors.

Scientific Research Applications

Anti-Cancer Potential

Research has shown that pyrazole derivatives, such as 1-(2-chlorophenyl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea, exhibit promising anti-cancer properties. One study synthesized two pyrazole compounds and assessed their electronic structure, physico-chemical properties, and potential as anti-cancer agents. The study found significant negative responses against human microsomal prostaglandin E synthase 1, suggesting potential efficacy in cancer treatment (Thomas et al., 2019).

Gelation Properties

Another avenue of research has explored the gelation properties of similar urea compounds. For instance, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, and the rheology and morphology of these gels can be tuned by changing the anion, offering potential applications in materials science (Lloyd & Steed, 2011).

Synthesis and In Vitro Assay for Anticancer Agents

Further studies have focused on the synthesis of 1-Aryl-3-(2-chloroethyl) ureas and their derivatives, evaluating their cytotoxicity on human adenocarcinoma cells in vitro. Some of these compounds exhibited cytotoxicity comparable to or greater than established chemotherapeutic agents, highlighting their potential as anticancer drugs (Gaudreault et al., 1988).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-16-7-3-4-8-17(16)22-19(25)21-12-14-11-18(13-9-10-13)24(23-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGNPJOPEIRTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CC=C3Cl)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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